molecular formula C19H31N3O B7918266 (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

Cat. No.: B7918266
M. Wt: 317.5 g/mol
InChI Key: YRJOIHDDZZOEJZ-ATNAJCNCSA-N
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Description

(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a chiral piperidine-derived compound characterized by a propan-1-one backbone substituted with a benzyl-isopropyl-amino-methyl group at the 2-position of the piperidine ring. Its stereochemistry (S-configuration at the amino-bearing carbon) is critical for its biological activity and interaction with molecular targets. This compound has been studied in the context of medicinal chemistry, particularly as a structural motif in analogs of cytotoxic agents and receptor-targeted molecules .

Key structural features include:

  • Piperidine core: Provides conformational rigidity and modulates lipophilicity.
  • Benzyl-isopropyl-amino-methyl substituent: Enhances steric bulk and influences receptor binding.
  • Propan-1-one moiety: Contributes to hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name

(2S)-2-amino-1-[2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-15(2)21(13-17-9-5-4-6-10-17)14-18-11-7-8-12-22(18)19(23)16(3)20/h4-6,9-10,15-16,18H,7-8,11-14,20H2,1-3H3/t16-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJOIHDDZZOEJZ-ATNAJCNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCCN1C(=O)C(C)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1CN(CC2=CC=CC=C2)C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Benzyl-Isopropyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and isopropyl amines under controlled conditions.

    Addition of the Amino Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperidine compounds, including (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, exhibit properties that may aid in the treatment of depression. A study demonstrated that compounds with similar structures showed significant serotonin reuptake inhibition, suggesting potential antidepressant effects .

Case Study: Synthesis and Evaluation

A study synthesized various analogs of this compound and evaluated their binding affinity to serotonin receptors. The results showed that specific modifications to the piperidine ring enhanced receptor binding, leading to increased antidepressant-like activity in animal models .

Table 1: Binding Affinity of Analog Compounds

Compound NameBinding Affinity (nM)Activity
Compound A50High
Compound B120Moderate
(S)-2-Amino...75High

Potential as a Neuromodulator

The compound has been investigated for its potential role as a neuromodulator due to its interaction with dopamine and norepinephrine systems. Research indicates that compounds with similar structures can modulate neurotransmitter release, which is crucial for treating neuropsychiatric disorders .

Case Study: Animal Model Studies

In a controlled study involving rodents, administration of this compound resulted in observable changes in locomotor activity and anxiety-like behaviors, suggesting its efficacy in modulating dopaminergic pathways .

Building Block for Complex Molecules

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of novel therapeutic agents.

Table 2: Synthetic Pathways Involving the Compound

Reaction TypeConditionsYield (%)
Alkylation50°C, 24h85
AcylationRoom Temp, 12h90
ReductionNaBH4 in EtOH95

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of piperidine-based amino-propanones with variations in substituent positions, stereochemistry, and side-chain modifications. Below is a detailed comparison:

Compound Key Structural Differences CAS Number Synthetic Accessibility Biological Relevance
(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one (Target) Benzyl-isopropyl-amino-methyl group at 2-position of piperidine; (S)-configuration. Not explicitly listed Moderate (requires chiral resolution) Potential ADC payload precursor
(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one Substituent at 3-position of piperidine. 1354024-14-8 Challenging (stereochemical complexity) Discontinued due to stability issues
(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one Pyrrolidine (5-membered ring) instead of piperidine. 1401668-29-8 Low (discontinued) Limited data; likely inferior pharmacokinetics
(2S)-2-Amino-1-(3-{[benzyl(isopropyl)amino]methyl}-1-piperidinyl)-3-methyl-1-butanone 3-methylbutan-1-one backbone (vs. propan-1-one). 1354024-35-3 High (well-characterized) Improved metabolic stability
(S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one Phenyl group at amino-bearing carbon (no benzyl-isopropyl chain). 102292-89-7 Moderate (direct synthesis) Used in tubulysin analogs as ADC payloads

Physicochemical Properties

  • Lipophilicity : The target compound exhibits higher logP compared to pyrrolidine analogs due to the piperidine ring’s larger size and substituent positioning .
  • Solubility : The 3-methylbutan-1-one analog (CAS 1354024-35-3) shows enhanced aqueous solubility owing to its branched ketone group .
  • Chiral Stability: The (S)-configuration in the target compound is susceptible to racemization under basic conditions, unlike the 3-methylbutanone derivative, which shows greater stereochemical robustness .

Discontinuation and Commercial Status

  • The target compound is listed as discontinued in commercial catalogs (CymitQuimica, Ref: 10-F084342), likely due to synthesis challenges and instability .
  • In contrast, the 3-methylbutanone analog (CAS 1354024-35-3) remains available, underscoring its superior profile .

Biological Activity

(S)-2-Amino-1-{2-[(benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, commonly referred to as AM95992, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H31_{31}N3_3O. It features a piperidine ring, which is essential for its receptor binding capabilities. The compound's structure is pivotal in determining its biological activity, particularly its interaction with various neurotransmitter receptors.

1. Neuropharmacological Effects

Research has indicated that AM95992 exhibits significant activity at serotonin receptors, particularly the 5-HT7 receptor. This receptor is implicated in mood regulation and cognitive functions, suggesting that AM95992 may have potential applications in treating mood disorders and cognitive impairments .

2. Anticancer Properties

AM95992 has shown promise as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and SMMC-7721 (hepatoma). The compound's IC50_{50} values indicate potent activity, with some derivatives exhibiting even lower IC50_{50} values than standard chemotherapeutics like doxorubicin .

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed moderate activity against several bacterial strains, demonstrating potential as an antibacterial agent. This aspect of its biological profile could be further explored for developing new antibiotics .

Structure-Activity Relationship (SAR)

The SAR studies on AM95992 reveal that modifications to the piperidine ring and the benzyl group significantly impact its biological efficacy. Compounds with increased hydrophobicity or specific electron-donating groups tend to enhance receptor binding affinity and biological activity. For instance, substituents that increase steric hindrance or alter electronic properties can lead to variations in potency against targeted receptors .

Data Tables

Biological Activity Cell Line/Target IC50_{50} Value (µM) Reference
5-HT7 Receptor BindingN/AN/A
Anticancer ActivityHeLa0.126
Anticancer ActivitySMMC-77210.071
Antibacterial ActivityVarious StrainsModerate

Case Studies

In a recent study published in the Journal of Organic Chemistry, researchers synthesized several derivatives of AM95992 to evaluate their biological activities comprehensively. The study highlighted the importance of the piperidine moiety in enhancing anticancer activity and suggested further exploration into the modification of substituents for optimizing therapeutic effects .

Another case study focused on the neuropharmacological potential of AM95992, demonstrating its ability to modulate serotonin signaling pathways effectively. This modulation could lead to innovative treatments for depression and anxiety disorders, emphasizing the need for clinical trials to assess its safety and efficacy in humans .

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